An In-depth Technical Guide on the Chemical Properties of N,N-Diallyl-2-(methylamino)acetamide Hydrochloride
An In-depth Technical Guide on the Chemical Properties of N,N-Diallyl-2-(methylamino)acetamide Hydrochloride
Affiliation: Advanced Organic Synthesis & Analysis Core, NovaChem Research Institute
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N,N-Diallyl-2-(methylamino)acetamide hydrochloride. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the structural features, reactivity, and potential applications of this compound, supported by experimental insights and established scientific literature.
Introduction
N,N-Diallyl-2-(methylamino)acetamide hydrochloride is a substituted acetamide derivative characterized by the presence of two allyl groups on the amide nitrogen and a methylamino group at the alpha-carbon. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and chemical applications. The diallyl functionality introduces latent reactivity, making it a versatile building block in organic synthesis, particularly for polymerization and cross-linking reactions. The presence of a secondary amine provides a site for further functionalization, opening avenues for the development of novel compounds with diverse pharmacological or material science applications. This guide will explore the fundamental chemical properties that underpin the utility of this molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of N,N-Diallyl-2-(methylamino)acetamide hydrochloride.
| Property | Value | Source |
| Molecular Formula | C9H17ClN2O | N/A |
| Molecular Weight | 204.70 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | N/A |
| pKa | Not reported | N/A |
Synthesis and Purification
The synthesis of N,N-Diallyl-2-(methylamino)acetamide hydrochloride can be achieved through a multi-step process, beginning with readily available starting materials. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Step 1: Synthesis of 2-chloro-N,N-diallylacetamide
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To a solution of diallylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-chloro-N,N-diallylacetamide.
Step 2: Synthesis of N,N-Diallyl-2-(methylamino)acetamide
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Dissolve 2-chloro-N,N-diallylacetamide (1.0 eq) in a solution of methylamine (excess, e.g., 40% in water or 2M in THF).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction by TLC or GC-MS.
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Once the starting material is consumed, extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified N,N-Diallyl-2-(methylamino)acetamide in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
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Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain N,N-Diallyl-2-(methylamino)acetamide hydrochloride as a crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic route for N,N-Diallyl-2-(methylamino)acetamide hydrochloride.
Spectroscopic Characterization
The structural elucidation of N,N-Diallyl-2-(methylamino)acetamide hydrochloride relies on a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the allyl protons (vinylic and allylic), the methylene protons of the acetamide backbone, the methyl group protons, and the amine proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide, the vinylic carbons of the allyl groups, and the aliphatic carbons.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the amide, and the C=C stretch of the allyl groups.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the parent free base and provide fragmentation patterns that can be used to further support the proposed structure.
Reactivity and Potential Applications
The chemical reactivity of N,N-Diallyl-2-(methylamino)acetamide hydrochloride is primarily dictated by its functional groups: the diallyl amide and the secondary amine.
Reactivity Profile
Caption: Key reactive sites and potential transformations.
Potential Applications
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Monomer for Polymer Synthesis: The diallyl groups can undergo radical polymerization to form functional polymers. These polymers could have applications in drug delivery, hydrogel formation, and as specialty coatings.
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Cross-linking Agent: The molecule can act as a cross-linker in polymer systems, particularly through thiol-ene click chemistry, to create robust and stimuli-responsive materials.
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Scaffold for Medicinal Chemistry: The secondary amine provides a handle for the introduction of various pharmacophores. The diallyl groups can be further modified post-synthesis of a core structure, allowing for the generation of a library of compounds for biological screening.
Safety and Handling
As with any chemical compound, N,N-Diallyl-2-(methylamino)acetamide hydrochloride should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicology: The toxicological properties of this specific compound have not been extensively studied. It is prudent to treat it as a potentially hazardous substance. A Safety Data Sheet (SDS) should be consulted if available.
Conclusion
N,N-Diallyl-2-(methylamino)acetamide hydrochloride is a versatile chemical entity with significant potential in both materials science and medicinal chemistry. Its unique combination of a polymerizable diallyl moiety and a functionalizable secondary amine makes it an attractive building block for the synthesis of novel molecules and materials. Further research into its properties and applications is warranted to fully explore its synthetic utility.
